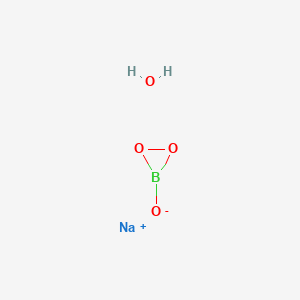sodium;3-oxidodioxaborirane;hydrate
CAS No.:
Cat. No.: VC13584406
Molecular Formula: BH2NaO4
Molecular Weight: 99.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | BH2NaO4 |
|---|---|
| Molecular Weight | 99.82 g/mol |
| IUPAC Name | sodium;3-oxidodioxaborirane;hydrate |
| Standard InChI | InChI=1S/BO3.Na.H2O/c2-1-3-4-1;;/h;;1H2/q-1;+1; |
| Standard InChI Key | VBLJKTBPWITVTE-UHFFFAOYSA-N |
| Isomeric SMILES | B1(OO1)[O-].O.[Na+] |
| Canonical SMILES | B1(OO1)[O-].O.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Sodium;3-oxidodioxaborirane;hydrate is a hydrated sodium salt of perboric acid. Its molecular formula, , corresponds to the anhydrous form, though it is most commonly encountered as the tetrahydrate () with a molecular weight of 179.86 g/mol . The compound’s IUPAC name reflects its cyclic peroxyborate anion structure, which consists of a core stabilized by sodium ions and water molecules .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| IUPAC Name | Sodium;3-oxidodioxaborirane;hydrate | |
| CAS Number | 10486-00-7 | |
| Molecular Weight | 99.82 g/mol (anhydrous) | |
| Crystal System | Monoclinic |
Structural Analysis
The peroxyborate anion () forms a cyclic structure with two boron atoms bridged by peroxide () groups. X-ray crystallography reveals a chair conformation in the solid state, with sodium ions and water molecules occupying interstitial sites . This configuration ensures stability while retaining the capacity to release hydrogen peroxide upon dissolution .
Synthesis and Industrial Production
Historical Development
Sodium perborate was first synthesized in 1898 by Sebastian Tanatar and independently by Melikoff and Pissadewsky through the reaction of sodium borate with hydrogen peroxide and sodium hydroxide . Electrolytic methods were later developed, enabling large-scale production for commercial use .
Modern Synthesis Routes
Contemporary production involves the reaction of borax () with hydrogen peroxide () and sodium hydroxide () under controlled pH and temperature conditions :
The tetrahydrate form is isolated via crystallization, with purity exceeding 94% in commercial grades .
Applications in Industry and Consumer Products
Detergents and Bleaching Agents
Approximately 96% of global sodium perborate production is utilized in detergents, where it acts as a bleach activator. In aqueous solutions, it hydrolyzes to release hydrogen peroxide, which oxidizes organic stains :
This reaction is temperature-dependent, with optimal activity at 60°C .
Dental and Cosmetic Uses
In denture cleansers and tooth-whitening products, sodium perborate’s oxidative properties effectively remove organic deposits and microbial biofilms. The European Commission permits its use at concentrations up to 3.0% in oxidative hair dyes, citing its rapid decomposition into non-toxic byproducts .
Table 2: Regulatory Approvals
| Application | Maximum Concentration | Regulatory Body |
|---|---|---|
| Denture Cleansers | 10–20% | Health Canada |
| Hair Dyes | 3.0% | European Union |
| Topical Antiseptics | 2.5% | FDA |
Toxicological and Environmental Profile
Environmental Impact
The compound degrades rapidly in aquatic environments to borate ions () and water, posing minimal ecological risk. Regulatory thresholds for boron discharge are typically 1–5 mg/L, well above concentrations observed in wastewater from detergent use .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume